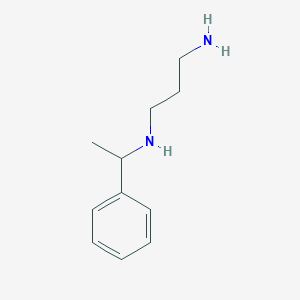
N1-(1-Phenylethyl)-1,3-propanediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N1-(1-Phenylethyl)-1,3-propanediamine” is a compound that contains an amine group. Amines are derivatives of ammonia and can act as bases due to the presence of a lone pair of electrons on the nitrogen atom . They are often involved in the formation of various types of compounds, including pharmaceuticals .
Synthesis Analysis
While specific synthesis methods for “N1-(1-Phenylethyl)-1,3-propanediamine” are not available, amines can generally be synthesized through methods such as reductive amination .Chemical Reactions Analysis
Amines, including “N1-(1-Phenylethyl)-1,3-propanediamine”, can undergo a variety of chemical reactions due to their basic nature. They can react with acids to form salts, which are often soluble in water .Applications De Recherche Scientifique
Application in Cancer Research
Scientific Field
Summary of Application
The compound (S)-(-)-1-Phenylethyl isocyanate, which is structurally similar to N1-(1-Phenylethyl)-1,3-propanediamine, has been found to inhibit cell proliferation and induce apoptosis .
Methods of Application
The compound acts by interacting with cellular mechanisms to inhibit the proliferation of cancer cells and induce their apoptosis .
Results
This compound has shown potential in preventing lung cancer and esophageal cancer .
Application in Synthesis of Phenoxy Acetamide Derivatives
Scientific Field
Summary of Application
A novel series of 2-(substituted phenoxy)-N-(1-phenylethyl) acetamide analogs were synthesized using 1-phenylethylamine and substituted phenols .
Methods of Application
The synthesis involved the reaction of 1-phenylethylamine with substituted phenols to produce the phenoxy acetamide analogs .
Results
The synthesized phenoxy compounds were examined for their anti-inflammatory and analgesic activity. The results indicated that halogen-containing phenoxy compounds showed promising activity .
Application in Synthesis of N1-(1-phenylethyl)benzene-1,4-diamine
Summary of Application
The compound N1-(1-phenylethyl)benzene-1,4-diamine, which is structurally similar to N1-(1-Phenylethyl)-1,3-propanediamine, is used in the synthesis of various organic compounds .
Methods of Application
The compound is synthesized and then used as a reagent in various organic reactions .
Results
The specific results or outcomes obtained would depend on the particular reactions in which this compound is used .
Application in Synthesis of N-Phenyl-N’-(4-(1-phenylethyl) phenyl)benzene-1,4-diamine
Summary of Application
The compound N-Phenyl-N’-(4-(1-phenylethyl)phenyl)benzene-1,4-diamine, which is structurally similar to N1-(1-Phenylethyl)-1,3-propanediamine, is used in the synthesis of various organic compounds .
Propriétés
IUPAC Name |
N'-(1-phenylethyl)propane-1,3-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2/c1-10(13-9-5-8-12)11-6-3-2-4-7-11/h2-4,6-7,10,13H,5,8-9,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQONXAAXIFYYMX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NCCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00512552 |
Source


|
| Record name | N~1~-(1-Phenylethyl)propane-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00512552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(1-Phenylethyl)-1,3-propanediamine | |
CAS RN |
52198-66-0 |
Source


|
| Record name | N1-(1-Phenylethyl)-1,3-propanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52198-66-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N~1~-(1-Phenylethyl)propane-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00512552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

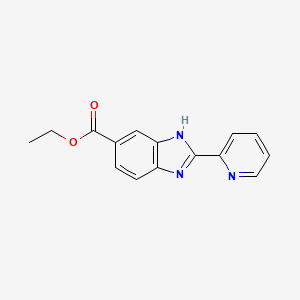
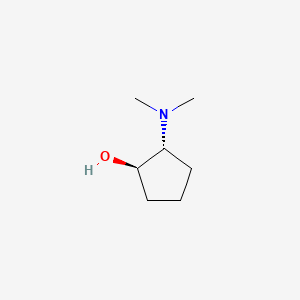
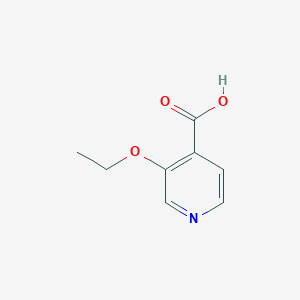
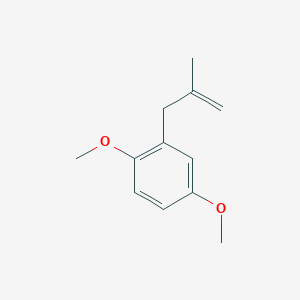
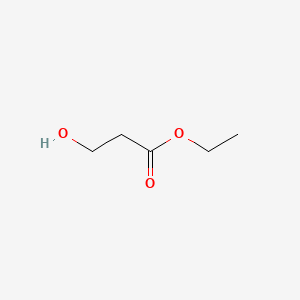
![2,3,3-Trimethyl-3H-benzo[g]indole](/img/structure/B1315328.png)
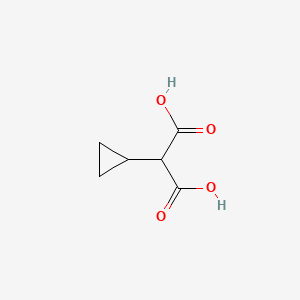
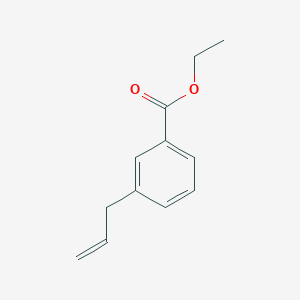
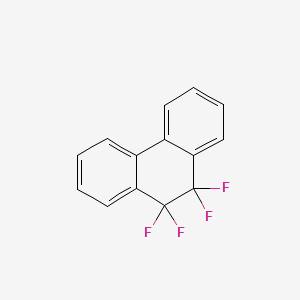
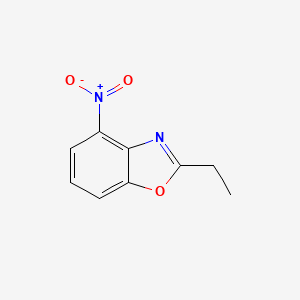
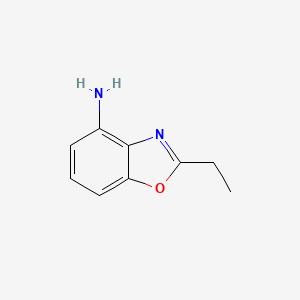
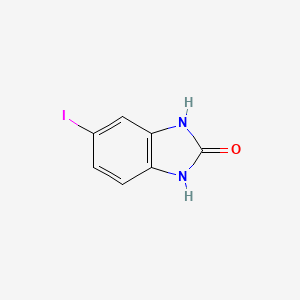
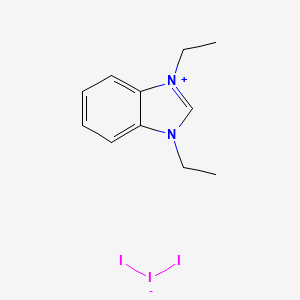
![5,8-Dioxaspiro[3.4]octane-2-methanol](/img/structure/B1315346.png)